REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:7](O)=[O:8]>>[CH3:5][CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:7]([Cl:3])=[O:8]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CCCCCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature of 36°~38° C., to which
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 40 minutes and at a temperature of 80° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
Then, the reaction product was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)Cl)CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |